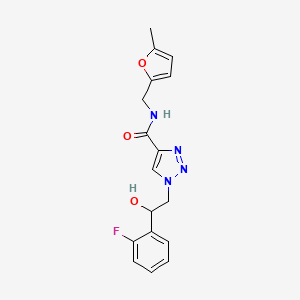
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities of Triazole Derivatives
Triazole derivatives have been extensively studied for their antitumor properties. For example, compounds synthesized from triazole structures have shown to inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer treatment strategies. The synthesis and structural characterisation of triazole compounds, including their cytotoxic effects on cancer cell lines, emphasize the importance of these derivatives in medicinal chemistry and oncology research (Hao et al., 2017).
Catalyst-free Synthesis of Fluorophenyl Derivatives
The research on catalyst- and solvent-free synthesis of fluorophenyl derivatives through microwave-assisted processes highlights the environmental and procedural efficiency of creating complex molecules. These methodologies not only streamline the synthesis of pharmacologically relevant compounds but also contribute to the development of greener chemical processes. The focus on regioselective synthesis of these compounds underscores the precision and innovation in contemporary chemical synthesis techniques (Moreno-Fuquen et al., 2019).
Antimicrobial and Antiviral Applications
Research into triazole derivatives also encompasses the development of compounds with antimicrobial and antiviral activities. The synthesis of new triazole compounds and their testing against various pathogens indicate the potential of these molecules in addressing infectious diseases. The exploration of benzamide-based 5-aminopyrazoles, for instance, has led to the discovery of compounds with remarkable antiavian influenza virus activity, demonstrating the versatile therapeutic applications of triazole derivatives (Hebishy et al., 2020).
properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(5-methylfuran-2-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-11-6-7-12(25-11)8-19-17(24)15-9-22(21-20-15)10-16(23)13-4-2-3-5-14(13)18/h2-7,9,16,23H,8,10H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAVNTVCVFJJAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

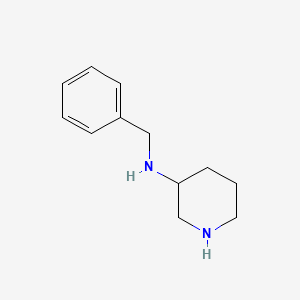
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2370180.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)
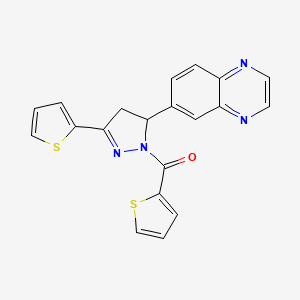
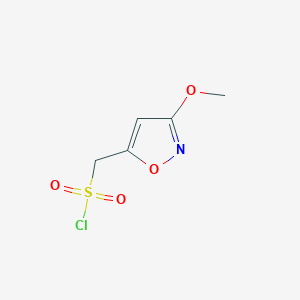

![3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2370187.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2370188.png)
![Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2370191.png)
![5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2370194.png)
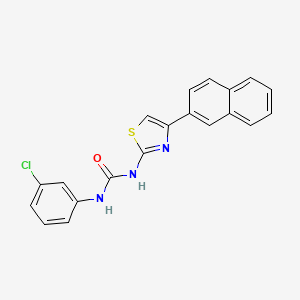

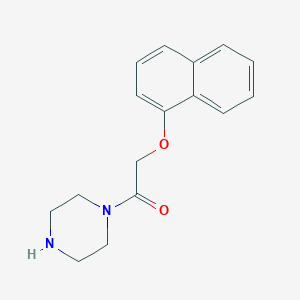
![(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2370199.png)